Solanesyl bromide
Overview
Description
Solanesyl bromide is a derivative of solanesol, a high molecular weight isoprenoid alcohol primarily found in solanaceous plants such as tobacco, tomato, and potato . This compound is a long-chain polyisoprenoid compound with the molecular formula C45H73Br and a molecular weight of 693.97 . It is a light brown solid that is slightly soluble in benzene and chloroform .
Mechanism of Action
Target of Action
Solanesyl bromide is a derivative of solanesol, a long-chain polyisoprenoid alcohol compound with nine isoprene units . Solanesol is known to possess strong free radical absorption ability and antioxidant activity . It has been demonstrated to have anti-inflammatory, neuroprotective, and antimicrobial activities .
Mode of Action
Solanesol, from which this compound is derived, is known to interact with its targets through its strong free radical absorption ability and antioxidant activity . This suggests that this compound may also interact with its targets in a similar manner.
Biochemical Pathways
Solanesol biosynthesis occurs in plastids of higher plants via the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway . The key enzymes in solanesol biosynthesis, including 1-deoxy-D-xylulose-5-phosphate synthase, 1-deoxy-D-xylulose-5-phosphate-reductoisomerase, isopentenyl pyrophosphate isomerase, and solanesyl diphosphate synthase, are also important regulators of the MEP pathway . Their overexpression is favorable for downstream metabolic flow, further promoting the synthesis of downstream metabolites, such as solanesol .
Pharmacokinetics
Future studies should determine the pharmacokinetic properties of solanesol and its derivatives .
Result of Action
Solanesol, from which this compound is derived, has been shown to possess antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and anti-ulcer activities . This suggests that this compound may also have similar effects.
Action Environment
Solanesol accumulation in plants is influenced by genetic and environmental factors, including biotic stresses caused by pathogen infections, temperature, illumination, and agronomic measures . This suggests that the action, efficacy, and stability of this compound may also be influenced by similar factors.
Biochemical Analysis
Biochemical Properties
Solanesol, the parent compound of Solanesyl bromide, is known to possess strong free radical absorption ability and antioxidant activity due to the presence of several non-conjugated double bonds . It has been demonstrated to have anti-inflammatory, neuroprotective, and antimicrobial activities . This compound, being a derivative of solanesol, is expected to interact with various enzymes, proteins, and other biomolecules, potentially influencing their function and the overall biochemical reactions they are involved in.
Molecular Mechanism
Solanesol is a key intermediate in the synthesis of coenzyme Q10, vitamin K2, and the anticancer agent synergiser N-solanesyl-N,N′-bis(3,4-dimethoxybenzyl) ethylenediamine . This compound, as a derivative of solanesol, may share similar molecular interactions, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
Solanesol biosynthesis occurs in plastids of higher plants via the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway . As a derivative of solanesol, this compound may be involved in similar metabolic pathways, potentially interacting with various enzymes or cofactors.
Preparation Methods
Synthetic Routes and Reaction Conditions: Solanesyl bromide is synthesized from solanesol through a bromination reaction. The process typically involves the use of phosphorus tribromide (PBr3) as the brominating agent in a non-polar solvent such as diethyl ether . The reaction conditions include maintaining the reaction mixture at a low temperature to prevent decomposition and ensure high yield .
Industrial Production Methods: In industrial settings, the preparation of this compound involves the bromination of solanesol using phosphorus tribromide in a non-polar solvent, followed by direct washing with a polar solvent to refine the product . This method is advantageous as it minimizes waste and enhances production capacity .
Chemical Reactions Analysis
Types of Reactions: Solanesyl bromide primarily undergoes substitution reactions due to the presence of the bromine atom. It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles .
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium cyanide (KCN), and sodium thiolate (NaSR).
Oxidation and Reduction: this compound can also undergo oxidation and reduction reactions, although these are less common.
Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reaction with sodium azide yields solanesyl azide, while reaction with potassium cyanide produces solanesyl cyanide .
Scientific Research Applications
Solanesyl bromide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Solanesyl bromide is unique due to its long polyisoprenoid chain and the presence of a bromine atom, which makes it highly reactive in substitution reactions. Similar compounds include:
Geranylgeranyl bromide: A shorter polyisoprenoid compound with similar reactivity but fewer isoprene units.
Farnesyl bromide: Another polyisoprenoid compound with even fewer isoprene units and similar chemical properties.
This compound’s uniqueness lies in its longer chain length, which provides distinct physical and chemical properties compared to its shorter counterparts .
Biological Activity
Solanesyl bromide is a chemical compound derived from solanesol, a natural product found in various plants, particularly tobacco. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, effects on cellular processes, and potential therapeutic applications.
This compound is characterized by a long hydrocarbon chain with a bromine atom attached. Its molecular formula is . The compound's unique structure allows it to interact with various biological systems, making it a valuable subject for research in drug delivery and protein interactions.
Protein Prenylation
One of the primary biological activities of this compound is its role as a substrate in studying protein prenylation . Prenylation is a post-translational modification where a prenyl group is attached to a protein, influencing its localization and function. Research indicates that this compound can be used to study the interaction with prenyltransferase enzymes, which are crucial for understanding cellular processes and diseases related to protein mislocalization.
Inhibition of Protein-Protein Interactions
This compound has been shown to inhibit specific protein-protein interactions, suggesting its potential as a tool for developing therapeutic strategies. By selectively targeting these interactions, researchers could disrupt harmful pathways associated with various diseases.
Drug Delivery Systems
This compound demonstrates significant promise in drug delivery systems , particularly for anticancer therapies. Its ability to form micelles allows it to encapsulate hydrophobic drugs, enhancing their solubility and stability in aqueous environments. This property facilitates targeted delivery to cancer cells, potentially improving therapeutic efficacy while reducing toxicity.
Antioxidant and Neuroprotective Effects
Studies have indicated that solanesol, from which this compound is derived, possesses antioxidant properties. It has been shown to activate pathways that reduce oxidative stress and inflammation in cellular models. For instance, solanesol treatment has been linked to improved mitochondrial function and cognitive performance in models of neurodegeneration . These findings suggest that derivatives like this compound could be explored for their neuroprotective effects.
Case Studies and Experimental Evidence
- Protein Prenylation Studies : Research highlighted that this compound serves as an effective substrate for prenylation studies, providing insights into the regulation of protein functions essential for cell signaling pathways.
- Micelle Formation : Experimental data demonstrated that this compound can form stable micelles capable of encapsulating anticancer drugs like Taxol™, reversing drug resistance in bladder cancer cells .
- Neuroprotective Studies : In animal models, solanesol was shown to restore coenzyme Q10 levels and improve motor functions and cognitive behaviors after inducing neurotoxic conditions . This suggests potential applications for this compound in treating neurodegenerative diseases.
Comparative Analysis
The following table summarizes the biological activities associated with this compound compared to its precursor, solanesol:
Activity | This compound | Solanesol |
---|---|---|
Protein Prenylation | Yes | Yes |
Inhibition of Protein Interactions | Yes | Limited |
Drug Delivery Potential | High | Moderate |
Antioxidant Activity | Potential | Confirmed |
Neuroprotective Effects | Under Investigation | Confirmed |
Properties
IUPAC Name |
(2E,6E,10E,14E,18E,22E,26E,30E)-1-bromo-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H73Br/c1-37(2)19-11-20-38(3)21-12-22-39(4)23-13-24-40(5)25-14-26-41(6)27-15-28-42(7)29-16-30-43(8)31-17-32-44(9)33-18-34-45(10)35-36-46/h19,21,23,25,27,29,31,33,35H,11-18,20,22,24,26,28,30,32,34,36H2,1-10H3/b38-21+,39-23+,40-25+,41-27+,42-29+,43-31+,44-33+,45-35+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKXEISKIAWCGM-MEGGAXOGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCBr)C)C)C)C)C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CBr)/C)/C)/C)/C)/C)/C)/C)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H73Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701104711 | |
Record name | (2E,6E,10E,14E,18E,22E,26E,30E)-1-Bromo-3,7,11,15,19,23,27,31,35-nonamethyl-2,6,10,14,18,22,26,30,34-hexatriacontanonaene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701104711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
694.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52610-77-2 | |
Record name | (2E,6E,10E,14E,18E,22E,26E,30E)-1-Bromo-3,7,11,15,19,23,27,31,35-nonamethyl-2,6,10,14,18,22,26,30,34-hexatriacontanonaene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52610-77-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2E,6E,10E,14E,18E,22E,26E,30E)-1-Bromo-3,7,11,15,19,23,27,31,35-nonamethyl-2,6,10,14,18,22,26,30,34-hexatriacontanonaene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701104711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6,10,14,18,22,26,30,34-Hexatriacontanonaene, 1-bromo-3,7,11,15,19,23,27,31,35-nonamethyl-, (2E,6E,10E,14E,18E,22E,26E,30E) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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